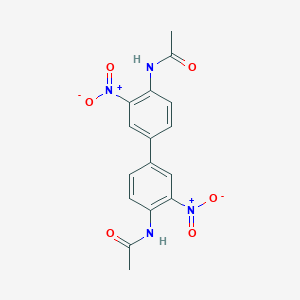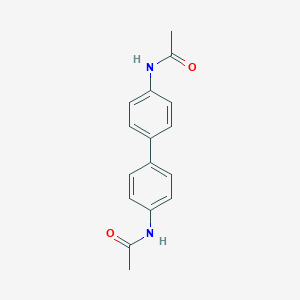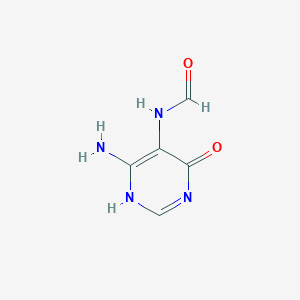![molecular formula C8H8N2O2 B017194 2-methyl-1H-benzo[d]imidazole-4,7-diol CAS No. 108129-32-4](/img/structure/B17194.png)
2-methyl-1H-benzo[d]imidazole-4,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1H-benzo[d]imidazole-4,7-diol, also known as MBI, is a chemical compound with potential applications in scientific research. It belongs to the class of benzimidazole derivatives and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-methyl-1H-benzo[d]imidazole-4,7-diol is not fully understood. However, it has been suggested that 2-methyl-1H-benzo[d]imidazole-4,7-diol exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. 2-methyl-1H-benzo[d]imidazole-4,7-diol has also been shown to modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-methyl-1H-benzo[d]imidazole-4,7-diol has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. 2-methyl-1H-benzo[d]imidazole-4,7-diol has also been shown to improve glucose metabolism and reduce oxidative stress in diabetic animals. In addition, 2-methyl-1H-benzo[d]imidazole-4,7-diol has been reported to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-1H-benzo[d]imidazole-4,7-diol has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. 2-methyl-1H-benzo[d]imidazole-4,7-diol is also relatively non-toxic and has been used in various in vitro and in vivo experiments. However, 2-methyl-1H-benzo[d]imidazole-4,7-diol has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, 2-methyl-1H-benzo[d]imidazole-4,7-diol has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for the study of 2-methyl-1H-benzo[d]imidazole-4,7-diol. One potential application is in the treatment of cancer. 2-methyl-1H-benzo[d]imidazole-4,7-diol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its potential as a cancer therapy. Another potential application is in the treatment of neurodegenerative diseases. 2-methyl-1H-benzo[d]imidazole-4,7-diol has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases, and further studies are needed to determine its potential as a therapeutic agent. In addition, further studies are needed to determine the safety and efficacy of 2-methyl-1H-benzo[d]imidazole-4,7-diol in humans.
Métodos De Síntesis
2-methyl-1H-benzo[d]imidazole-4,7-diol can be synthesized by the reaction of 2-methylbenzimidazole with nitric acid and sodium nitrite. The resulting compound is then reduced with sodium borohydride to obtain 2-methyl-1H-benzo[d]imidazole-4,7-diol. This synthesis method has been reported in various scientific literature.
Aplicaciones Científicas De Investigación
2-methyl-1H-benzo[d]imidazole-4,7-diol has been studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties and can be used to protect cells from oxidative stress. 2-methyl-1H-benzo[d]imidazole-4,7-diol has also been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
108129-32-4 |
|---|---|
Nombre del producto |
2-methyl-1H-benzo[d]imidazole-4,7-diol |
Fórmula molecular |
C8H8N2O2 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
2-methyl-1H-benzimidazole-4,7-diol |
InChI |
InChI=1S/C8H8N2O2/c1-4-9-7-5(11)2-3-6(12)8(7)10-4/h2-3,11-12H,1H3,(H,9,10) |
Clave InChI |
NROLWYXCNABYFL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2N1)O)O |
SMILES canónico |
CC1=NC2=C(C=CC(=C2N1)O)O |
Sinónimos |
1H-Benzimidazole-4,7-diol,2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



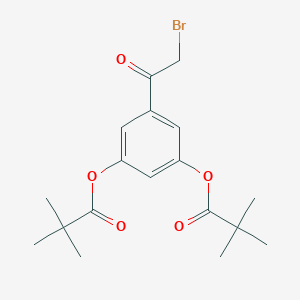
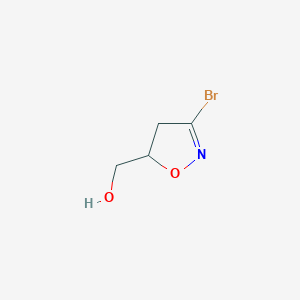
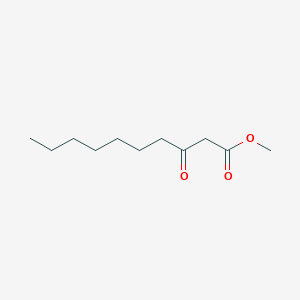
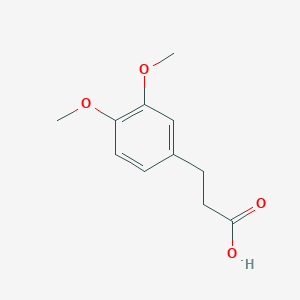
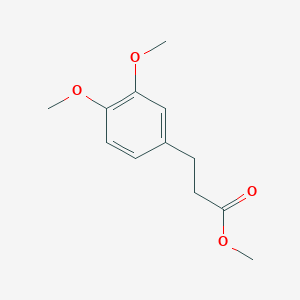
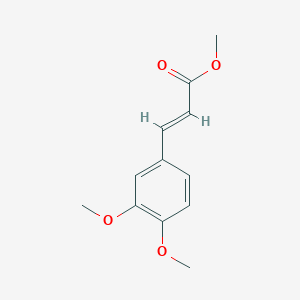
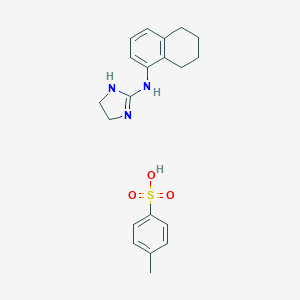
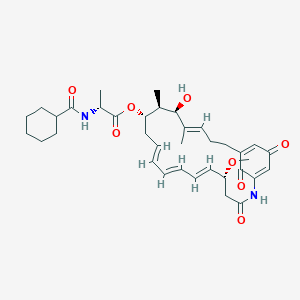
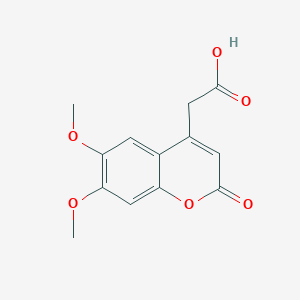
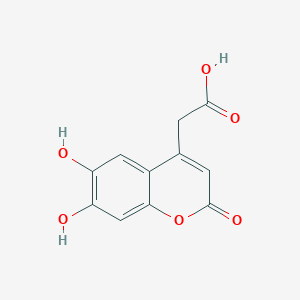
![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)
